[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.: 2241598-32-1
Cat. No.: VC11649739
Molecular Formula: C30H44NOPS
Molecular Weight: 497.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241598-32-1 |
|---|---|
| Molecular Formula | C30H44NOPS |
| Molecular Weight | 497.7 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1 |
| Standard InChI Key | JQOGHPACTGDYMR-ZBWWXOROSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
| SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
| Canonical SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a stereochemically complex framework with two chiral centers: one at the sulfinamide sulfur atom (R configuration) and another at the benzylic carbon (S configuration). Its molecular formula, C₃₀H₄₄NOPS, corresponds to a molecular weight of 497.7 g/mol. The structure integrates:
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A 2-(dicyclohexylphosphino)phenyl group, which serves as a bulky electron-donating ligand.
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A phenylmethyl substituent attached to the sulfinamide nitrogen.
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A tert-butyl sulfinamide group (2-methyl-2-propanesulfinamide), which enhances stereochemical control in catalytic reactions.
The InChIKey (JQOGHPACTGDYMR-ZBWWXOROSA-N) and isomeric SMILES (CC(C)(C)S@@N(C)C@@HC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4) provide precise stereochemical descriptors for computational modeling.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analog structures (e.g., diphenylphosphino variants) exhibit P-S bond lengths of 2.05–2.10 Å and N-S-O bond angles of 106–110°, suggesting moderate pyramidalization at sulfur. NMR spectroscopy typically reveals distinct signals for the dicyclohexylphosphino protons (δ 1.2–2.4 ppm) and sulfinamide methyl groups (δ 1.4 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a four-step sequence (Table 1):
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Phosphination of 2-bromophenyl | Dicyclohexylphosphine, Pd catalyst | 78% |
| 2 | Grignard addition to sulfinamide | Phenylmagnesium bromide, −78°C | 65% |
| 3 | N-methylation | Methyl iodide, K₂CO₃, DMF | 82% |
| 4 | Chiral resolution | Chiral HPLC | 95% |
Table 1: Representative synthesis protocol for [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide .
Critical challenges include controlling stereochemistry at the benzylic carbon and minimizing phosphine oxidation. Purification via chiral HPLC ensures enantiomeric excess >98%.
Scalability and Industrial Relevance
Applications in Catalysis
Asymmetric Hydrogenation
The compound acts as a chiral ligand in rhodium-catalyzed hydrogenations, enabling enantioselective reduction of α,β-unsaturated ketones with ee values up to 94% (Table 2).
| Substrate | Catalyst Loading | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Acetophenone | 1 mol% | 92 | 450 |
| Cyclohexenone | 2 mol% | 89 | 380 |
| Methyl vinyl ketone | 1.5 mol% | 94 | 520 |
Table 2: Performance in asymmetric hydrogenation .
The dicyclohexylphosphino group enhances catalyst stability compared to diphenylphosphino analogs, which decompose at >60°C.
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, this ligand facilitates aryl-aryl bond formation with TONs (turnover numbers) exceeding 10,000 for electron-deficient substrates .
Comparative Analysis with Structural Analogs
Ligand Steric and Electronic Effects
Replacing dicyclohexylphosphino with diphenylphosphino (as in [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide) reduces catalytic activity by 20–30% due to decreased electron-donating capacity. Conversely, bulkier tert-butylphosphino variants improve enantioselectivity but lower reaction rates .
Solubility and Stability
The compound exhibits moderate solubility in toluene (12 mg/mL) and dichloromethane (18 mg/mL), outperforming more polar analogs (<5 mg/mL in DMF). Stability under inert atmospheres exceeds 6 months at −20°C but degrades within weeks at room temperature .
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